molecular formula C17H15NO4 B1264178 (Z)-4-[3-(benzylamino)phenyl]-2-hydroxy-4-oxo-but-2-enoic acid

(Z)-4-[3-(benzylamino)phenyl]-2-hydroxy-4-oxo-but-2-enoic acid

Cat. No. B1264178
M. Wt: 297.3 g/mol
InChI Key: MUWXPKGGRFBHAN-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHEMBL492571 is an aromatic amine. It has a role as an anticoronaviral agent.

Scientific Research Applications

Enzyme Inhibition

One significant application of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives is in enzyme inhibition, specifically targeting carbonic anhydrase isoenzymes. These derivatives, including (Z)-4-[3-(benzylamino)phenyl]-2-hydroxy-4-oxo-but-2-enoic acid, show strong inhibition against human carbonic anhydrase I and II, crucial enzymes in physiological processes (Oktay et al., 2016).

Antimicrobial Properties

The compound has been involved in the synthesis of biologically active molecules with potential antimicrobial properties. For instance, derivatives of (Z)-4-[3-(benzylamino)phenyl]-2-hydroxy-4-oxo-but-2-enoic acid have been shown to exhibit good antimicrobial activity against bacteria like E. coli (Banday et al., 2010).

Synthesis of Complex Molecules

This compound plays a pivotal role in the synthesis of complex molecules such as lanthanide complexes. These complexes, synthesized using (Z)-4-oxo-4-(phenylamino)but-2-enoic acid, have been characterized for their potential in various applications, including fluorescence studies and metal complexation (Niu et al., 2009).

Fluorescence Studies

Derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid have been utilized in the synthesis of fluorescent sensors, particularly for zinc ions. These fluorescent sensors are critical in biological imaging and detecting zinc levels in various biological systems (Nolan et al., 2006).

Antifungal Activity

The compound also has applications in antifungal treatments. Its derivatives have shown significant antifungal activity against specific fungi, indicating its potential in developing new antifungal agents (Paz et al., 2013).

Biological Activity

Further studies have explored the biological activity of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives. These studies have looked into the potential antinociceptive (pain-relieving) and anti-inflammatory properties of the compound's derivatives, indicating its possible use in pain management (Kizimovaa et al., 2019).

properties

Product Name

(Z)-4-[3-(benzylamino)phenyl]-2-hydroxy-4-oxo-but-2-enoic acid

Molecular Formula

C17H15NO4

Molecular Weight

297.3 g/mol

IUPAC Name

(Z)-4-[3-(benzylamino)phenyl]-4-hydroxy-2-oxobut-3-enoic acid

InChI

InChI=1S/C17H15NO4/c19-15(10-16(20)17(21)22)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-10,18-19H,11H2,(H,21,22)/b15-10-

InChI Key

MUWXPKGGRFBHAN-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC2=CC=CC(=C2)/C(=C/C(=O)C(=O)O)/O

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC(=C2)C(=CC(=O)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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